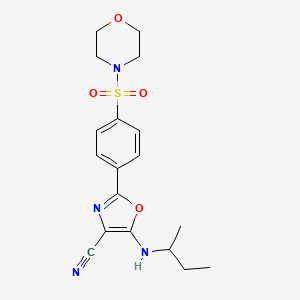

5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile

描述

属性

IUPAC Name |

5-(butan-2-ylamino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O4S/c1-3-13(2)20-18-16(12-19)21-17(26-18)14-4-6-15(7-5-14)27(23,24)22-8-10-25-11-9-22/h4-7,13,20H,3,8-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBGNBPGHUQUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile, also known as SB-314, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic effects. This article explores its biological activity, synthesis, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an oxazole ring, a sec-butylamino group, and a morpholinosulfonyl moiety. The carbonitrile functional group enhances its chemical reactivity, making it an interesting candidate for various pharmacological applications.

SB-314 functions primarily as a sulfonylurea receptor (SUR) activator , which plays a crucial role in regulating insulin secretion in pancreatic beta cells. The interaction with SURs can influence various signaling pathways, potentially leading to therapeutic effects in conditions like diabetes and cardiovascular diseases.

Biological Activity

Research indicates that SB-314 exhibits significant biological activities, including:

- Antibacterial Activity : Similar compounds have shown efficacy against various bacterial strains. For instance, studies on related oxazole derivatives demonstrated moderate antibacterial activity against Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus with varying minimum inhibitory concentrations (MICs) .

- Kinase Inhibition : Compounds with similar structures have been reported to inhibit specific kinases, suggesting that SB-314 may also possess this capability. Kinase inhibitors are valuable in cancer therapy as they can disrupt signaling pathways that promote tumor growth.

Comparative Analysis

A comparative study of SB-314 with other structurally similar compounds highlights its unique profile:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-(Dimethylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Similar oxazole and sulfonamide groups | Kinase inhibition | Dimethylamino group enhances solubility |

| 5-(Cyclohexylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Cyclohexyl instead of sec-butyl | Potential anti-inflammatory | Cyclohexyl increases steric hindrance |

| 5-(Isopropylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile | Isopropyl group modification | Kinase inhibition | Isopropyl enhances lipophilicity |

This table illustrates how variations in substituents can influence the biological activity and properties of similar compounds, emphasizing the potential of SB-314.

Case Studies

- Antibacterial Efficacy : In a study evaluating the antibacterial properties of oxadiazole derivatives, one compound exhibited significant activity against multiple bacterial strains with MIC values indicating potential for further development in antimicrobial therapies .

- Kinase Inhibition Research : A separate investigation into the kinase inhibition properties of morpholine-containing compounds revealed promising results, suggesting that SB-314 could be explored for its ability to inhibit specific cancer-related kinases.

相似化合物的比较

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with two structurally related oxazole and pyrazole derivatives from recent literature. Key parameters include molecular weight, melting point, synthetic yield, and functional group contributions.

Table 1: Comparative Analysis of Selected Heterocyclic Compounds

*Calculated based on molecular formula.

Key Findings:

Functional Group Impact: The morpholinosulfonyl group in the target compound likely enhances water solubility compared to the fluorophenyl and oxadiazole-thioether groups in the analogs . This group also contributes to hydrogen bonding, which may improve target selectivity in enzyme inhibition.

Synthetic Efficiency :

- The pyrazole derivative achieved a moderate yield (58.24%) via a thiol-substitution pathway, suggesting that the target compound’s synthesis might require optimization for similar or higher yields, given its more complex sulfonamide moiety.

Thermal Stability :

- The pyrazole analog exhibits a melting point of 181.2°C, indicative of strong intermolecular interactions (e.g., hydrogen bonding via the oxadiazole-thioether and nitrile groups). The target compound’s melting point remains uncharacterized but is hypothesized to be lower due to the flexible morpholine ring.

Biological Activity: While biological data for the target compound are unavailable, the fluorinated oxazole and pyrazole derivatives show promise in antimicrobial and kinase inhibition studies. The morpholinosulfonyl group in the target compound may confer distinct activity profiles, particularly in targeting sulfhydryl-dependent enzymes.

常见问题

Basic: How can researchers optimize the synthetic yield of 5-(Sec-butylamino)-2-(4-(morpholinosulfonyl)phenyl)oxazole-4-carbonitrile?

Methodological Answer:

To improve synthetic yield, focus on optimizing reaction conditions such as:

- Reactant stoichiometry : Use a 1.1–1.2 molar excess of the morpholinosulfonyl-containing phenyl derivative to drive the reaction toward completion.

- Catalyst selection : Employ coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance amide bond formation, as demonstrated in oxazole syntheses involving morpholine derivatives .

- Temperature control : Maintain reflux conditions (e.g., in MeOH or THF) to ensure sufficient activation energy for cyclization.

- Purity monitoring : Use reverse-phase HPLC (RP-HPLC) with UV detection to track intermediate purity, aiming for >95% purity before proceeding to subsequent steps .

Advanced: What advanced spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

Key techniques include:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the carbonitrile (-CN) and morpholinosulfonyl (-SO₂-morpholine) groups .

- Multidimensional NMR : Use , , and 2D experiments (e.g., HSQC, HMBC) to resolve overlapping signals. For example, oxazole protons typically resonate at δ 6.5–8.5 ppm, while the sec-butylamino group shows distinct splitting patterns .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry, particularly if chiral centers are present in the sec-butylamino moiety.

Basic: How can researchers troubleshoot low yields during the final cyclization step?

Methodological Answer:

- Reaction time : Extend reaction duration (e.g., 12–24 hours) to ensure complete cyclization.

- Acid/base workup : Neutralize reaction mixtures with saturated Na₂CO₃ or HCl to precipitate intermediates, as described in oxazole-4-carbonitrile syntheses .

- Byproduct analysis : Use TLC or LC-MS to identify unreacted starting materials or side products (e.g., dimerization of oxazole precursors). Adjust solvent polarity (e.g., DCM/EtOAc gradients) to improve separation .

Advanced: How can contradictory biological activity data be resolved for this compound?

Methodological Answer:

- Dose-response studies : Perform IC₅₀ assays across multiple concentrations to rule out false positives/negatives.

- Off-target profiling : Use kinase or receptor panels to identify non-specific interactions.

- Structural analogs : Synthesize derivatives (e.g., varying the sec-butylamino or morpholinosulfonyl groups) to establish structure-activity relationships (SAR), as seen in pyrazole and triazole drug discovery workflows .

- Computational docking : Model interactions with proposed targets (e.g., lipoxygenases or kinases) using software like AutoDock to rationalize activity discrepancies .

Basic: What purification strategies are effective for isolating the target compound?

Methodological Answer:

- Flash chromatography : Use silica gel with eluents like CH₂Cl₂/MeOH (95:5) to separate polar impurities. For phosphorus-containing analogs, ethyl acetate gradients are effective .

- Recrystallization : Optimize solvent pairs (e.g., CHCl₃/petroleum ether) to obtain high-purity crystals.

- Ion-exchange resins : Remove acidic/basic impurities if the compound contains ionizable groups (e.g., sulfonyl or amino) .

Advanced: How can researchers develop a robust RP-HPLC method for quantifying this compound?

Methodological Answer:

- Column selection : Use C18 columns (4.6 × 150 mm, 5 µm) with mobile phases like water/acetonitrile (0.1% TFA).

- Gradient optimization : Start with 20% acetonitrile, increasing to 80% over 15 minutes to resolve hydrophobic moieties (e.g., sec-butylamino and phenyl groups) .

- Detection parameters : Set UV wavelength to 254 nm for carbonitrile absorption. Validate method precision with triplicate injections (RSD < 2%).

Basic: What safety precautions are necessary when handling morpholinosulfonyl derivatives?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of sulfonyl chloride byproducts.

- Protective gear : Wear nitrile gloves and goggles due to potential skin/eye irritation (H315/H319 hazards) .

- Waste disposal : Neutralize acidic/basic waste with bicarbonate or citric acid before disposal.

Advanced: Can electrochemical methods be applied to synthesize morpholinosulfonyl-containing intermediates?

Methodological Answer:

Yes. For example:

- Electrochemical oxidation : Generate sulfonyl groups via anodic oxidation of thiol precursors in the presence of morpholine, as demonstrated in disulfide syntheses .

- Optimization : Use platinum electrodes and acetonitrile/water electrolytes. Monitor reaction progress with cyclic voltammetry to avoid over-oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。